molecular formula C11H9NO B1630181 2-(Quinolin-6-YL)acetaldehyde CAS No. 335267-08-8

2-(Quinolin-6-YL)acetaldehyde

Cat. No.: B1630181
CAS No.: 335267-08-8
M. Wt: 171.19 g/mol
InChI Key: IHEMVXBFABGJRS-UHFFFAOYSA-N
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Description

2-(Quinolin-6-YL)acetaldehyde is a chemical compound with the molecular formula C11H9NO . It is also known as 6-Quinolineacetaldehyde . This compound is a part of the quinoline family, which is a group of nitrogen-containing bicyclic compounds .


Synthesis Analysis

Quinoline compounds have been synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring attached to an acetaldehyde group . The InChI key for this compound is IHEMVXBFABGJRS-UHFFFAOYSA-N .


Chemical Reactions Analysis

Quinoline compounds are known to undergo various chemical reactions. For instance, Friedländer quinoline synthesis involves the condensation of aniline and an aldehyde or ketone with a reactive α-methylene group, followed by cyclodehydration reactions .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 171.19 . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the retrieved papers.

Future Directions

Quinoline compounds have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in the field of medicinal chemistry . Future research may focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Additionally, there is a growing interest in developing greener and more sustainable chemical processes .

Properties

IUPAC Name

2-quinolin-6-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-7-5-9-3-4-11-10(8-9)2-1-6-12-11/h1-4,6-8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEMVXBFABGJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627143
Record name (Quinolin-6-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335267-08-8
Record name (Quinolin-6-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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